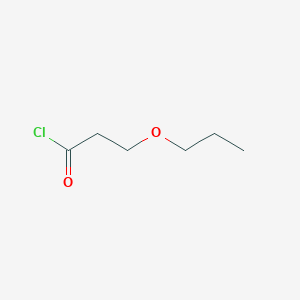

3-Propoxypropanoyl chloride

CAS No.: 56680-77-4

Cat. No.: VC19583860

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56680-77-4 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | 3-propoxypropanoyl chloride |

| Standard InChI | InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |

| Standard InChI Key | MPCOZACGVJODDO-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCCC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-Chloropropionyl chloride (C₃H₄Cl₂O) is an acyl chloride derivative featuring a chlorinated propane backbone. Its IUPAC name is 3-chloropropanoyl chloride, and it is alternatively termed β-chloropropionyl chloride due to the chlorine substituent on the β-carbon . The molecular structure comprises:

-

A carbonyl group (C=O) at the α-position.

-

A chlorine atom (Cl) at the β-position.

-

A reactive acyl chloride (-COCl) functional group.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 126.97 g/mol | |

| CAS Registry Number | 625-36-5 | |

| InChIKey | INUNLMUAPJVRME-UHFFFAOYSA-N |

Physicochemical Properties

Thermal and Physical Constants

3-Chloropropionyl chloride is a volatile liquid under standard conditions, with notable thermal stability and reactivity:

Table 2: Thermal and Physical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | -32 °C | |

| Boiling Point | 143–145 °C (lit.) | |

| Density | 1.33 g/mL at 25 °C | |

| Vapor Pressure | 10.0 hPa | |

| Refractive Index | n²⁰/D = 1.457 | |

| Flash Point | 146 °F (63 °C) |

The compound exhibits limited water solubility due to rapid hydrolysis but is miscible with organic solvents such as chloroform and ethyl acetate . Its reactivity with moisture necessitates storage in anhydrous environments .

Synthetic Pathways and Industrial Production

Conventional Synthesis Methods

3-Chloropropionyl chloride is synthesized via two primary routes:

From β-Propiolactone and Thionyl Chloride

β-Propiolactone undergoes nucleophilic attack by thionyl chloride (SOCl₂), yielding 3-chloropropionyl chloride and sulfur dioxide (SO₂) as a by-product :

This method is favored for its single-step efficiency but requires careful handling of SOCl₂ due to its toxicity .

From Acrylic Acid and Thionyl Chloride

A patent (JPH11199540A) describes an optimized process using acrylic acid and SOCl₂ in the presence of a basic organic catalyst :

-

Chlorination: SOCl₂ reacts with acrylic acid to form acryloyl chloride.

-

Hydrochlorination: HCl by-product adds across the acryloyl chloride double bond, yielding 3-chloropropionyl chloride .

This method achieves high yields (>85%) and minimizes phosgene usage, enhancing industrial safety .

Reactivity and Functional Versatility

Acylation Reactions

The acyl chloride group (-COCl) enables nucleophilic acyl substitution, making 3-chloropropionyl chloride a key reagent in synthesizing:

-

Amides: Reacting with amines to form chlorinated amides (e.g., Beclamide, an anticonvulsant drug) .

-

Esters: Alcohols displace the chloride to yield propionate esters.

Chloroalkylation

The β-chloroethyl moiety (CH₂CH₂Cl) participates in nucleophilic substitutions, serving as a precursor for:

-

Heterocycles: Cyclization reactions form pyrrolidines or piperazines.

-

Vinyl Derivatives: Elimination reactions generate acryloyl intermediates.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

3-Chloropropionyl chloride is critical in synthesizing Beclamide (B119400), a benzylpropanamide derivative used to manage tonic-clonic seizures . Its sedative properties further underscore its medicinal value.

Polymer Chemistry

The compound acts as a crosslinking agent in polymer production, enhancing thermal stability in resins and elastomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume